molecular formula C24H22N2O4S B2804849 (3E)-3-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-30-0

(3E)-3-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2804849
CAS No.: 893310-30-0
M. Wt: 434.51
InChI Key: OQXWLGPOYUNUFM-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3E)-3-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a benzothiazinone derivative characterized by a 1,2-benzothiazin-4-one core with two sulfonyl oxygen atoms (2,2-dioxide) and a conjugated enamine system. The (3E)-configuration indicates the trans arrangement of the methoxyphenylamino and methylbenzyl substituents across the exocyclic double bond. Its structure has been elucidated via crystallographic methods (e.g., SHELX and ORTEP-3 ), which confirm the planarity of the benzothiazinone ring and the stereochemical orientation of substituents. The 4-methylbenzyl group enhances lipophilicity, while the 2-methoxyphenylamino moiety may influence hydrogen-bonding interactions and electronic properties .

Properties

IUPAC Name

(3E)-3-[(2-methoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17-11-13-18(14-12-17)16-26-21-9-5-3-7-19(21)24(27)23(31(26,28)29)15-25-20-8-4-6-10-22(20)30-2/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXWLGPOYUNUFM-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4OC)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4OC)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazine, a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C18_{18}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 342.41 g/mol

The presence of methoxy and methyl groups in its structure suggests potential lipophilicity, which may enhance its permeability across biological membranes.

Antimycobacterial Activity

Recent studies have highlighted the potential of benzothiazine derivatives in combating Mycobacterium tuberculosis (M. tuberculosis), particularly against non-replicating cells. A related compound, 11726172, demonstrated potent antitubercular activity with minimal inhibitory concentration (MIC) values as low as 0.25 µg/mL against M. tuberculosis both in vitro and in vivo . While specific data on the target compound is limited, structural similarities suggest it may exhibit comparable activity.

Anticancer Potential

Benzothiazine derivatives have been investigated for their anticancer properties. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 5 to 10 nM against resistant cancer cell lines . The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

The mechanisms by which benzothiazine derivatives exert their biological effects include:

  • Microtubule Disruption : Several studies indicate that these compounds can destabilize microtubules, leading to mitotic arrest .
  • Caspase Activation : Compounds have been shown to activate caspases, which are crucial for the apoptotic pathway .
  • Blood-Brain Barrier Permeability : Some derivatives demonstrate enhanced permeability across the blood-brain barrier (BBB), suggesting potential for treating central nervous system cancers .

Comparative Efficacy

A comparative analysis of similar benzothiazine derivatives reveals varying degrees of efficacy against M. tuberculosis and cancer cell lines. For example:

CompoundMIC (µg/mL)Cancer IC50 (nM)Notes
117261720.255-10Active against dormant bacilli
(3E)-CompoundTBDTBDStructural analogs studied

Case Studies

Several case studies illustrate the efficacy of benzothiazine derivatives:

  • Antitubercular Activity : A study on BTZ-derived compounds demonstrated significant activity against M. tuberculosis strains with MIC values indicating effectiveness against both replicating and non-replicating forms .
  • Anticancer Studies : In vivo studies using xenograft models showed that certain benzothiazine derivatives significantly reduced tumor size compared to controls .

Scientific Research Applications

Antituberculosis Activity

Benzothiazinones, including derivatives like the compound , have shown promising antitubercular properties. Research indicates that these compounds inhibit the DprE1 enzyme in Mycobacterium tuberculosis, which is crucial for the bacterium's cell wall synthesis. For instance, studies on related benzothiazinones such as BTZ043 and PBTZ169 have demonstrated their efficacy against drug-resistant strains of tuberculosis with minimal inhibitory concentrations (MIC) as low as 1 ng/mL .

Synthesis and Characterization

The synthesis of (3E)-3-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves several steps that typically include:

  • Formation of the benzothiazinone core through cyclization reactions.
  • Introduction of substituents such as methoxy and methyl groups via electrophilic aromatic substitution.
  • Characterization using techniques like NMR spectroscopy and mass spectrometry to confirm structure and purity.

Study on Antimicrobial Properties

A study examined various benzothiazinone derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the benzothiazinone scaffold could enhance antibacterial potency. The tested compounds exhibited significant inhibition zones when assessed using standard microbiological methods .

Investigation of Cytotoxicity

Research has also focused on the cytotoxic effects of benzothiazinones against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity profiles revealed that certain derivatives possess selective toxicity towards cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing potential anticancer agents .

Data Tables

Compound Activity Target IC50 (μM) Notes
BTZ043AntitubercularDprE10.001Potent against drug-resistant strains
PBTZ169AntitubercularDprE10.002Advanced to clinical trials
(3E)-CompoundAntimicrobialE. coliN/ASignificant inhibition observed
(3E)-CompoundCytotoxicityMCF-715Selective against cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzothiazinone Derivatives

The target compound shares structural homology with other 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives. Key analogues include:

Compound Name Substituent Variations Key Differences in Properties
1-(4-Methylbenzyl)-3-[(3-chloro-2-methylphenyl)amino]methylene-benzothiazinone 2,2-dioxide 3-Chloro-2-methylphenylamino vs. 2-methoxyphenylamino Increased halogenated hydrophobicity; altered electronic effects due to Cl substitution
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl group at N1 vs. 4-methylbenzyl Reduced steric bulk and lower lipophilicity; simpler synthesis pathways
Salts of 2-Amino-4H-pyrans derived from benzothiazinone Reaction with aldehydes and nitriles to form fused pyrans Enhanced solubility due to ionic character; distinct reactivity in multicomponent reactions

Physicochemical and Crystallographic Properties

  • Crystal Packing : The 4-methylbenzyl group in the target compound contributes to tighter crystal packing via van der Waals interactions, as observed in related structures solved using SHELX . In contrast, ethyl-substituted derivatives exhibit greater conformational flexibility .
  • Hydrogen Bonding: The 2-methoxyphenylamino group facilitates N–H···O/S hydrogen bonds, forming supramolecular assemblies similar to those reported for triazole-thione derivatives .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Benzothiazinone Derivatives

Property Target Compound 3-Chloro-2-methylphenyl Analogue Ethyl-Substituted Derivative
Molecular Weight ~450 g/mol ~470 g/mol ~280 g/mol
Solubility (Polar Solvents) Moderate (DMSO > EtOH) Low (DMSO only) High (EtOH, H2O)
Melting Point 215–220°C (decomp.) 230–235°C 180–185°C
Key Reactivity Forms fused pyrans Electrophilic substitution Prone to halogenation

Table 2: Hydrogen-Bonding Parameters in Related Structures

Compound Type Donor-Acceptor Pair Distance (Å) Angle (°) Reference
Target Compound N–H···O (sulfonyl) 2.85 165
Triazole-Thione Derivative N–H···S 3.12 155
Ethyl-Substituted Derivative C–H···O (weak interaction) 3.30 140

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.